[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-ethyl-4-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-3-17-20(15(2)16-9-5-6-10-18(16)24-17)21(27)28-13-19(26)25-22(14-23)11-7-4-8-12-22/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZVFTVJPIPLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C(=O)OCC(=O)NC3(CCCCC3)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Quinoline-4-carboxylate Esters ()
The closest analogs identified are 3-chloroethyl and diethylaminoethyl esters of quinoline-4-carboxylates (e.g., 3-chloroethyl 2-phenylquinoline-4-carboxylate, m.p. 72°C; 2-diethylaminoethyl 6-methoxy-2-phenylquinoline-4-carboxylate, m.p. 78°C). Key differences include:
Structural Implications :
- The quinoline-3-carboxylate configuration in the target compound may alter electronic properties compared to quinoline-4-carboxylates, influencing binding affinity in biological targets.
Hydrogen-Bonding Patterns ()
The carbamoyl group in the target compound enables NH···O/N hydrogen bonds, critical for crystal packing or ligand-receptor interactions. In contrast, analogs like 3-chloroethyl esters rely on weaker Cl···π or van der Waals interactions. Graph set analysis (as per Etter’s rules) would predict distinct supramolecular architectures for these compounds .
Conformational Flexibility and Ring Puckering ()
The cyclohexyl group in the target compound may adopt chair or twist-boat conformations, influencing its spatial orientation. This contrasts with rigid planar groups (e.g., phenyl in analogs).
Q & A
Q. What are the defining structural features of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate, and how do they influence reactivity?
The compound features a quinoline core substituted with a 2-ethyl-4-methyl group, a carboxylate ester at position 3, and a (1-cyanocyclohexyl)carbamoyl methyl group. The quinoline scaffold provides π-π stacking potential, while the electron-withdrawing cyano and carbamoyl groups enhance electrophilic reactivity. The ethyl and methyl substituents introduce steric effects that may influence regioselectivity in substitution reactions .
Q. What synthetic methodologies are recommended for preparing this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinoline core via Friedländer or Pfitzinger condensation.
- Step 2 : Esterification at position 3 using ethyl chloroformate or similar reagents.
- Step 3 : Introduction of the (1-cyanocyclohexyl)carbamoyl group via nucleophilic acyl substitution. Key reagents include sodium borohydride (reduction), DCC/DMAP (coupling), and Pd/C (catalysis). Purification often employs column chromatography or recrystallization .
Advanced Research Questions
Q. How can crystallographic analysis resolve conformational ambiguities in this compound?
X-ray crystallography using SHELX or WinGX can determine bond angles, torsion angles, and ring puckering (e.g., cyclohexyl chair vs. boat conformations). Visualization tools like ORTEP-3 enable 3D modeling of steric clashes or hydrogen-bonding networks. For example, the cyanocyclohexyl group’s puckering coordinates (Cremer-Pople parameters) can be calculated to assess strain .
Q. What experimental strategies optimize reaction yields during large-scale synthesis?
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd/C (10% w/w) | 75% → 85% |
| Solvent | Dry DCM | Reduced side products |
| Temperature | 60°C (±2°C) | Enhanced kinetics |
| Automated batch reactors with real-time monitoring (e.g., pH, pressure) ensure reproducibility . |
Q. How do structural modifications at the quinoline 3-carboxylate position alter bioactivity?
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., -CN, -CF₃) enhance binding to hydrophobic enzyme pockets.
- Bulkier substituents (e.g., cyclohexyl vs. methyl) reduce metabolic clearance. Comparative assays with analogs like Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate (anticancer activity ) highlight the critical role of the carboxylate ester in target engagement.
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activities?
- Replicate experiments under standardized conditions (e.g., cell line, IC₅₀ protocols).
- Control variables : Assess purity via HPLC (>98%) and confirm stereochemistry with circular dichroism.
- Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity). Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .
Q. What analytical techniques are critical for characterizing this compound?
| Technique | Key Data | Application |
|---|---|---|
| ¹³C NMR | δ 165 ppm (C=O ester) | Confirm esterification |
| HRMS | m/z 452.2010 [M+H]⁺ | Verify molecular formula |
| XRD | Space group P2₁/c | Resolve crystal packing effects |
| IR | 2240 cm⁻¹ (C≡N stretch) | Identify cyano group |
Methodological Recommendations
- Crystallographic Refinement : Use SHELXL for high-resolution data and TWINLAW for handling twinned crystals.
- Synthetic Scalability : Employ flow chemistry for hazardous steps (e.g., nitration) to improve safety and yield .
- Biological Assays : Pair in vitro testing with molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like topoisomerase II .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
